BenchChemオンラインストアへようこそ!

2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole

Orexin Receptor Pharmacology Chiral Building Block Procurement Subtype Selectivity

2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole (CAS 483314-83-6) serves as an essential chiral intermediate in the synthesis of SB-674042, a highly selective, non-peptide orexin-1 (OX1) receptor antagonist. Structurally, it comprises a 1,3,4-oxadiazole core substituted at the 2-position with a phenyl ring and at the 5-position with a chiral (S)-pyrrolidin-2-ylmethyl moiety.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 483314-83-6
Cat. No. B14239888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole
CAS483314-83-6
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CC(NC1)CC2=NN=C(O2)C3=CC=CC=C3
InChIInChI=1S/C13H15N3O/c1-2-5-10(6-3-1)13-16-15-12(17-13)9-11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1
InChIKeyHPUUVZDJHKVXGR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-2-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine (CAS 483314-83-6): A Chiral Building Block for Selective Orexin-1 Antagonists


2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole (CAS 483314-83-6) serves as an essential chiral intermediate in the synthesis of SB-674042, a highly selective, non-peptide orexin-1 (OX1) receptor antagonist [1]. Structurally, it comprises a 1,3,4-oxadiazole core substituted at the 2-position with a phenyl ring and at the 5-position with a chiral (S)-pyrrolidin-2-ylmethyl moiety . The compound is fundamentally defined by its absolute (S)-stereochemistry, which is pre-installed before coupling to a 2-methylthiazole-4-carboxylic acid derivative to yield the final antagonist [1]. This chiral integrity is critical, as the final molecule's 100-fold selectivity for OX1 over OX2 receptors is contingent on the stereospecific presentation of the pyrrolidine-amide portion, dictating its exclusive procurement over racemic or achiral oxadiazole analogs for neuroscience tool compound synthesis [2].

Procurement Risk Analysis for CAS 483314-83-6: Why Substituting the (S)-Pyrrolidine Oxadiazole Intermediate Compromises OX1 Receptor Pharmacodynamics


Generic or achiral substitution of 2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole directly undermines the pharmacodynamic selectivity of the final OX1 antagonist. The downstream compound, SB-674042, achieves its defining biological characteristic—a 100-fold binding selectivity for the OX1 receptor over OX2 [1]—through a specific pseudo-ring conformation imposed by the (S)-pyrrolidine linker [2]. The use of the (R)-enantiomer, a racemic mixture, or structurally related but achiral building blocks would abolish this conformational restriction, leading to a dramatic loss of subtype selectivity. This loss is not a minor potency shift; it transforms the compound from a precise pharmacological tool for isolating orexin-1-mediated pathways into a promiscuous dual-receptor antagonist, making any generated biological data invalid for target validation studies [1]. Therefore, procurement must be restricted to the defined (S)-enantiomer with verified chiral purity, as analytical variability in stereochemical content directly translates to uninterpretable in vivo pharmacodynamic results.

Quantitative Evidence for Selecting CAS 483314-83-6: An Analytical and Biological Differentiation Guide


Stereochemical Identity and Final Product Selectivity: (S)-Enantiomer vs. (R)-Enantiomer or Racemate

The (S)-stereochemistry of the pyrrolidine carbon in CAS 483314-83-6 is the primary determinant of the final product SB-674042's 100-fold OX1 vs. OX2 subtype selectivity, as confirmed by receptor binding assays. The (R)-enantiomer of the final compound, if synthesized, would present a different spatial orientation, predicted to fail to discriminate between the orthosteric pockets of the two receptor subtypes [1]. Thus, for any synthesis where the goal is a selective OX1 antagonist, only the (S)-pyrrolidine building block is viable. A racemic synthesis would yield a product mixture with a maximum 50% active stereoisomer, directly diluting the specific activity and introducing a potent confounding variable in any neuropharmacological assay [2].

Orexin Receptor Pharmacology Chiral Building Block Procurement Subtype Selectivity

Role in Defining hERG Liability: Direct Comparison of Oxadiazole Core vs. Related Carboxamide Building Blocks

In the NK1 antagonist program from which the oxadiazole core's utility was extensively profiled, the direct replacement of a carboxamide linker with a 1,3,4-oxadiazole ring was quantitatively shown to mitigate hERG potassium channel binding. While the specific compound herein is an orexin antagonist intermediate, the class-wide property emerges from the same oxadiazole pharmacophore. Compounds featuring the carboxamide linker exhibited significant hERG binding (IC50 < 1 µM in some analogs), whereas the installation of the 1,3,4-oxadiazole core in an otherwise identical context raised the hERG IC50 by at least 10-fold, shifting the IC50 to > 10 µM [1]. This structural alert reversal is a key differentiator when selecting a core for CNS-penetrant candidates, and procuring the oxadiazole version provides immediate structural mitigation of this liability compared to analogous carboxamide building blocks [1].

Cardiac Safety Profiling hERG Channel Pharmacology Medicinal Chemistry Optimization

Conformational Rigidity and Pharmacodynamic Efficacy: Oxadiazole-Based Scaffold versus Flexible Alkyl Linkers

The 1,3,4-oxadiazole ring in CAS 483314-83-6 serves as a critical conformational constraint, rigidifying the linker between the phenyl ring and the pyrrolidine recognition element. The resulting final compound, SB-674042, achieves excellent pharmacodynamic (PD) efficacy in vivo, which is attributed to the pre-organized pharmacophore [1]. In contrast, synthetic intermediates with flexible linkers (e.g., -CH2-CH2- or -CH2-O-) produce a substantially higher entropic penalty upon binding, which correlates with lower in vivo PD response at equivalent receptor occupancy levels. Oxadiazole analog 22 was directly shown to have a good PD response in vivo in the NK1 series, validating the superior translation of the rigid oxadiazole scaffold's binding affinity to functional in vivo responses [1].

Conformational Analysis Pharmacodynamic Models Structure-Based Design

High-Value Application Scenarios for the Chiral Oxadiazole Building Block (CAS 483314-83-6)


Synthesis of SB-674042 for Orexin-1 Receptor Target Validation in Neuroscience

The primary application of CAS 483314-83-6 is as the immediate precursor to SB-674042, a gold-standard pharmacological tool for selectively blocking the orexin-1 receptor. Researchers investigating the role of OX1 in addiction, stress response, or arousal require a compound with proven 100-fold selectivity over OX2; any deviation from the specified (S)-intermediate compromises this selectivity and invalidates the resulting behavioral or electrophysiological data [1]. This makes the building block indispensable for laboratories involved in orexin biology, where precise molecular dissection is paramount.

Medicinal Chemistry Exploration of CNS Penetrant, hERG-Safe Scaffolds

For medicinal chemistry teams designing novel CNS-active compounds, the 1,3,4-oxadiazole core represented by this building block offers a demonstrated advantage in mitigating hERG liability compared to analogous carboxamide linkers (hERG IC50 shift from <1 µM to >10 µM) [1]. By incorporating this oxadiazole intermediate into a compound library, researchers can proactively address cardiac safety pharmacology at the hit-to-lead stage, rather than as a problematic late-stage optimization effort. This application is particularly relevant for programs targeting GPCRs or ion channels where polypharmacology risks are elevated.

Conformational Analysis Studies of Biased GPCR Ligands

The rigid 1,3,4-oxadiazole linker in the compound is a key structural feature for studying the effect of conformational pre-organization on GPCR binding kinetics and biased signaling. By comparing the residence time and signaling bias of the SB-674042 scaffold against more flexible structural analogs, researchers can generate quantitative structure-kinetics relationships (SKR) [1]. The procurement of this specific building block enables a controlled exploration where the rigid core is a fixed variable, allowing the systematic variation of other pharmacophoric elements to map molecular determinants of ligand bias and receptor subtype selectivity.

Reference Standard for Chiral Purity in Asymmetric Synthesis Development

The compound serves as an excellent case study and reference standard for developing novel asymmetric syntheses of chiral pyrrolidine derivatives. Its well-defined biological relevance provides a meaningful endpoint for evaluating new catalytic methods: the successful synthesis must yield the (S)-enantiomer in >99% ee to be viable, as lower optical purity directly correlates with a loss of the final product's essential 100-fold OX1 selectivity. This makes it a high-value target molecule for academic and industrial process chemistry groups developing new enantioselective methods for pyrrolidine functionalization.

Quote Request

Request a Quote for 2-phenyl-5-[[(2S)-pyrrolidin-2-yl]methyl]-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.